![molecular formula C8H3BrF3NO2 B12865603 2-Bromo-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12865603.png)
2-Bromo-6-(trifluoromethoxy)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(trifluoromethoxy)benzo[d]oxazole is an organic compound belonging to the class of heteroaromatic compounds, specifically benzoxazoles. This compound is characterized by the presence of a bromine atom at the second position and a trifluoromethoxy group at the sixth position on the benzoxazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(trifluoromethoxy)benzo[d]oxazole typically involves the bromination of 6-(trifluoromethoxy)benzo[d]oxazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Nucleophilic Aromatic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Hydrolysis: Under strong acidic or basic conditions, the trifluoromethoxy group can undergo hydrolysis to form a hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products:
Nucleophilic Aromatic Substitution: Products include substituted benzoxazoles with various functional groups depending on the nucleophile used.
Hydrolysis: The major product is 2-bromo-6-hydroxybenzo[d]oxazole.
Applications De Recherche Scientifique
2-Bromo-6-(trifluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: The benzoxazole ring system is a common pharmacophore in various bioactive molecules, making this compound a potential lead in drug discovery efforts.
Material Science: The unique electronic properties of the trifluoromethoxy group make this compound useful in the development of advanced materials, such as organic semiconductors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(trifluoromethoxy)benzo[d]oxazole is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its target, while the bromine atom can participate in halogen bonding, further stabilizing the interaction.
Comparaison Avec Des Composés Similaires
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.
2-Bromo-6-(trifluoromethyl)benzo[d]oxazole: Similar but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: 2-Bromo-6-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both the bromine atom and the trifluoromethoxy group, which impart distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific reactivity and stability profiles.
Propriétés
Formule moléculaire |
C8H3BrF3NO2 |
|---|---|
Poids moléculaire |
282.01 g/mol |
Nom IUPAC |
2-bromo-6-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrF3NO2/c9-7-13-5-2-1-4(3-6(5)14-7)15-8(10,11)12/h1-3H |
Clé InChI |
HEFUKBNMENIGHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1OC(F)(F)F)OC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12865521.png)
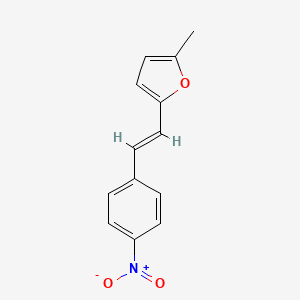
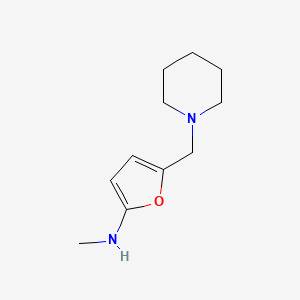
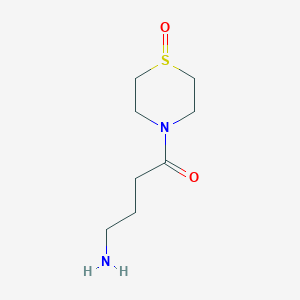
![2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12865549.png)
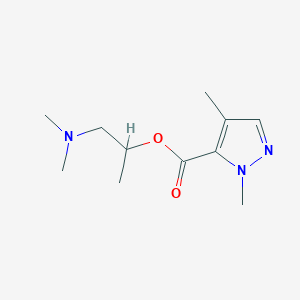
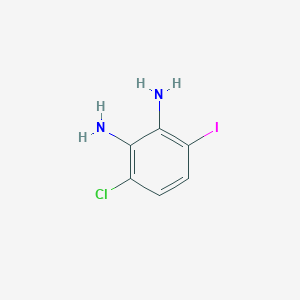
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865569.png)

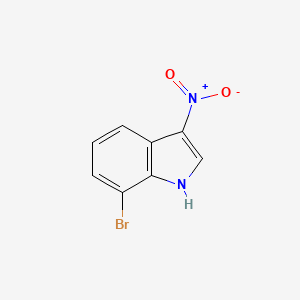
![2-(Methylthio)benzo[d]oxazole-4-sulfonamide](/img/structure/B12865578.png)

![(3'-Bromo-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12865590.png)
![2-Bromo-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865596.png)
